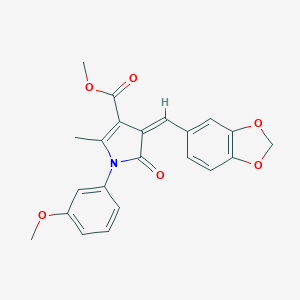
methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of pyrrole carboxylates and is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to inhibit the activity of certain enzymes, such as topoisomerase II and 5-lipoxygenase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a significant impact on various biochemical and physiological processes. Studies have reported that methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of adhesion molecules. Moreover, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to possess antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its high yield synthesis and diverse biological activities. However, one of the limitations of using methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research on methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the areas of interest is the development of novel derivatives of methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential applications in the treatment of various diseases. Furthermore, the development of new delivery systems for methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may enhance its therapeutic efficacy and reduce its potential side effects.
In conclusion, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound with promising therapeutic properties that have been extensively studied in the scientific community. While further research is needed to fully understand its mechanism of action and potential applications, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate represents a potential candidate for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using a multistep process involving the condensation of 3-methoxybenzaldehyde and 3,4-methylenedioxyphenylacetic acid, followed by cyclization and esterification. The final compound is obtained as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic properties, including its anticancer, anti-inflammatory, and antiviral activities. Several studies have reported that methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Propriétés
Nom du produit |
methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C22H19NO6 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19NO6/c1-13-20(22(25)27-3)17(9-14-7-8-18-19(10-14)29-12-28-18)21(24)23(13)15-5-4-6-16(11-15)26-2/h4-11H,12H2,1-3H3/b17-9- |
Clé InChI |
UGTVCBMQMACFEX-MFOYZWKCSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298903.png)



![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298914.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)